Noxiptiline - 3362-45-6

Noxiptiline

Catalog Number: EVT-370908
CAS Number: 3362-45-6
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Noxiptiline is an organic tricyclic compound.
Overview

Noxiptiline is a tricyclic antidepressant that is primarily used in the treatment of depression. It is classified as a secondary amine and is structurally related to other tricyclic antidepressants, which are known for their efficacy in managing mood disorders. The compound's chemical identity is defined by its unique molecular structure, which influences its pharmacological properties and therapeutic applications.

Source

The compound Noxiptiline was first synthesized in the 1970s and has been the subject of various studies due to its potential effects on neurotransmitter systems, particularly serotonin and norepinephrine. Its synthesis involves specific precursors and reagents, which are critical for its production in both laboratory and industrial settings.

Classification

Noxiptiline is classified under the category of tricyclic antidepressants. These compounds are characterized by their three-ring structure and are utilized mainly for their antidepressant properties. Noxiptiline specifically acts as a selective reuptake inhibitor of norepinephrine and serotonin, thereby enhancing mood and alleviating depressive symptoms.

Synthesis Analysis

Methods

The synthesis of Noxiptiline involves several key steps:

  1. Starting Material: The process begins with dibenzosuberone, which is treated with hydroxylamine to form its ketoxime.
  2. Alkylation: The ketoxime undergoes base-catalyzed alkylation with 2-chloro-N,N-dimethylethylamine, leading to the formation of Noxiptiline. This method ensures high yield and purity, essential for pharmaceutical applications.

Technical Details

Molecular Structure Analysis

Structure

Noxiptiline's molecular formula is C20_{20}H24_{24}N2_2, indicating it contains 20 carbon atoms, 24 hydrogen atoms, and two nitrogen atoms. Its structure features a tricyclic system that contributes to its biological activity.

Data

The compound exhibits specific stereochemistry that affects its interaction with neurotransmitter receptors. Understanding this stereochemistry is crucial for predicting its pharmacological effects and potential side effects.

Chemical Reactions Analysis

Reactions

Noxiptiline can undergo various chemical reactions:

  • Oxidation: Under certain conditions, it can be oxidized to form different derivatives.
  • Reduction: This reaction can alter functional groups within the molecule, potentially modifying its pharmacological profile.
  • Substitution: The dimethylaminoethyl side chain can participate in substitution reactions, leading to the synthesis of analogs with varied therapeutic effects.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of reagent and reaction conditions significantly influences the outcome of these chemical transformations.

Mechanism of Action

Noxiptiline exerts its antidepressant effects primarily through the inhibition of serotonin and norepinephrine reuptake. This mechanism increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission:

  • Binding: Noxiptiline binds to serotonin and norepinephrine transporters, preventing their reabsorption into presynaptic neurons.
  • Neurotransmitter Levels: The increased levels of serotonin and norepinephrine contribute to improved mood regulation.
Physical and Chemical Properties Analysis

Physical Properties

Noxiptiline is typically presented as a crystalline solid with a specific melting point that varies based on purity. Its solubility characteristics are essential for formulation in pharmaceutical products.

Chemical Properties

  • Molecular Weight: Approximately 308.42 g/mol
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods (such as NMR and IR) to confirm structural integrity and purity during synthesis.

Applications

Scientific Uses

Noxiptiline has several applications across different fields:

  • Chemistry: It serves as a model compound for studying tricyclic antidepressants' synthesis and reactions.
  • Biology: Research focuses on its impact on neurotransmitter systems, aiding in understanding mood disorders.
  • Medicine: Primarily used for treating major depressive disorder, it has also been investigated for other psychiatric conditions .
  • Industry: Its synthesis methods are of interest for pharmaceutical manufacturing processes aimed at producing effective antidepressant medications.
Introduction to Noxiptiline: Historical and Pharmacological Context

Historical Development of Tricyclic Antidepressants (TCAs)

The development of tricyclic antidepressants (TCAs) represents a pivotal advancement in psychopharmacology. Imipramine, synthesized in 1951 by modifying the phenothiazine antipsychotic structure, became the prototypical TCA after Roland Kuhn's seminal 1957 clinical observations demonstrated its efficacy against endogenous depression, distinct from antipsychotic effects [9]. This breakthrough established the core TCA structure—three fused rings with an alkylamine side chain—and initiated an era of intensive molecular exploration. Subsequent modifications yielded derivatives like amitriptyline (adding a double bond) and nortriptyline (demethylation), each with varying pharmacodynamic profiles [1] [6]. TCAs primarily function by inhibiting the presynaptic reuptake of monoamine neurotransmitters, serotonin (5-HT) and norepinephrine (NE), thereby increasing synaptic concentrations. However, their complex pharmacology extends to significant antagonism at muscarinic acetylcholine, histamine H₁, and α₁-adrenergic receptors, contributing to both therapeutic effects and burdensome side-effect profiles [1] [5] [10]. Despite their efficacy, particularly in severe or melancholic depression, the advent of selective serotonin reuptake inhibitors (SSRIs) in the late 1980s relegated TCAs largely to second-line status due to improved safety and tolerability of newer agents [5] [6]. Nonetheless, their role persists in treatment-resistant depression and non-psychiatric conditions like neuropathic pain syndromes.

Table 1: Key Generations and Examples of Tricyclic Antidepressants

Generation/PeriodPrimary TargetPrototypical CompoundsStructural/Chemical Notes
First Generation (1950s-1960s)Broad Monoamine ReuptakeImipramine, AmitriptylineTertiary amines; Balanced SERT/NET inhibition; High muscarinic/H1 affinity
Second Generation (1960s-1970s)Norepinephrine FocusDesipramine, NortriptylineSecondary amines; Greater NET selectivity; Lower anticholinergic burden
N-Containing Variants (1970s)Structural ExplorationNoxiptiline (Agedal®)Oxime ether side chain; Tertiary amine; Unique receptor binding profile

Noxiptiline’s Discovery and Initial Clinical Applications

Noxiptiline (known by trade names Agedal, Elronon, and Nogedal) emerged from Bayer AG's research efforts in the 1960s, representing a structural deviation within the TCA class. Synthesized formally as 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one O-[2-(dimethylamino)ethyl]oxime hydrochloride, noxiptiline replaced the typical ethylene bridge connecting the terminal amine to the tricyclic core with an oxime ether linker (C=N-O-CH₂-CH₂-N(CH₃)₂) [4] [11]. This modification conferred a distinct pharmacological signature. While retaining the core TCA mechanism of inhibiting presynaptic reuptake of norepinephrine (NET) and, to a lesser extent, serotonin (SERT), noxiptiline exhibited a unique receptor binding profile. Studies indicated potent antagonism at specific serotonin receptor subtypes (potentially 5-HT₂) and histamine H₁ receptors, alongside reduced affinity for muscarinic receptors compared to older tertiary amine TCAs like amitriptyline [2] [4] [6]. This profile suggested potential advantages regarding anticholinergic side effects. Clinically introduced in Europe in the 1970s, noxiptiline was positioned for the treatment of major depressive disorder (MDD). Early clinical trials, particularly double-blind comparative studies, suggested its efficacy was comparable to, or potentially rivaled, established TCAs like amitriptyline in alleviating depressive symptoms [4] [8]. Some research even posited a potentially faster onset of clinical action compared to amitriptyline, although robust confirmation was needed [4] [9]. Beyond core depression, like other TCAs, noxiptiline saw exploration for anxiety disorders and certain chronic pain conditions, leveraging the noradrenergic modulation relevant to pain pathways [2] [7]. Its efficacy in these areas, while plausible based on TCA class effects, was less extensively documented than its antidepressant use.

Regulatory Status and Global Approval Timeline

Noxiptiline's regulatory journey reflects its regional development and the evolving antidepressant landscape. It gained market authorization in several European countries (including Germany, Switzerland, and likely others) during the 1970s under brand names such as Agedal, Elronon, and Nogedal [2] [4]. Notably, it never received approval from the U.S. Food and Drug Administration (FDA) for use in the United States [1] [4]. This lack of U.S. approval likely stemmed from a combination of factors: the dominance of established TCAs and the emerging SSRIs by the time noxiptiline development might have advanced in the US market, coupled with increasing regulatory scrutiny over TCA safety profiles (cardiotoxicity, anticholinergic effects, overdose risk) which SSRIs appeared to mitigate. Consequently, noxiptiline remained primarily an European antidepressant option. Over time, its clinical use significantly declined. This decline was driven by the widespread adoption of SSRIs and SNRIs due to their improved safety, tolerability, and reduced lethality in overdose, alongside the lack of compelling evidence establishing noxiptiline's superiority over these newer agents or even older TCAs in most clinical scenarios. While specific withdrawal dates vary by country, noxiptiline is generally considered a discontinued drug in most, if not all, markets where it was once available [1] [2] [4]. It is not listed on current WHO Essential Medicines Lists or major contemporary formularies for depression treatment. Its regulatory status in niche contexts like Brazil (Class C1 controlled substance) appears historical rather than indicative of active use [4].

Table 2: Noxiptiline Regulatory Status and Key Dates

Region/CountryApproval StatusBrand Names (Historical)Key Dates & Notes
European Union (Various Countries)Approved (Historical)Agedal®, Elronon®, Nogedal®Marketed in 1970s (e.g., Germany, Switzerland)
United States (FDA)Never Approved-Development likely not pursued due to evolving antidepressant landscape
Brazil (ANVISA)Class C1 (Controlled)-Reflects historical control status, not current use
Global Current StatusLargely Discontinued-Withdrawn from most markets; superseded by newer antidepressants

Properties

CAS Number

3362-45-6

Product Name

Noxiptiline

IUPAC Name

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylideneamino)oxyethanamine

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10H,11-14H2,1-2H3

InChI Key

GPTURHKXTUDRPC-UHFFFAOYSA-N

SMILES

CN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31

Synonyms

Agedal
Bayer 1521
Bayer-1521
dibenzoxin
Elronon
noxiptilin
noxiptilin hydrochloride
noxiptilin monohydrochloride
noxiptyline
noxyptyline

Canonical SMILES

CN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.